PI4KIIIbeta-IN-9 is a compound designed as an inhibitor of phosphatidylinositol 4-kinase III beta, an enzyme critical in phosphoinositide metabolism. This enzyme catalyzes the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate, which plays a significant role in various cellular processes, including membrane trafficking and signaling pathways. The development of PI4KIIIbeta-IN-9 is part of ongoing research aimed at understanding and manipulating these biochemical pathways for therapeutic purposes.
The compound was identified through a combination of structure-based drug design and ligand-based drug design methodologies, utilizing virtual screening against the LASSBio Chemical Library. This approach allowed researchers to select candidate inhibitors based on their predicted interactions with the target enzyme, leading to the identification of compounds with novel molecular patterns specifically targeting the PI4KIIIbeta isoform .
PI4KIIIbeta-IN-9 falls under the classification of small molecule inhibitors, specifically targeting kinases involved in lipid metabolism. It is categorized within a broader class of compounds designed to modulate enzyme activity for potential therapeutic applications, particularly in diseases associated with dysregulated phosphoinositide signaling.
The synthesis of PI4KIIIbeta-IN-9 involves several key steps that include:
The synthesis is guided by computational models that predict how modifications to molecular structures can enhance binding affinity and specificity towards PI4KIIIbeta. The use of Monte Carlo simulations and molecular mechanics methods aids in refining these predictions .
The molecular structure of PI4KIIIbeta-IN-9 features a complex arrangement that allows for specific interactions with the active site of PI4KIIIbeta. The compound includes functional groups that are crucial for forming hydrogen bonds and other non-covalent interactions necessary for effective inhibition.
Key structural data include:
PI4KIIIbeta-IN-9 primarily functions as an inhibitor through competitive inhibition, where it binds to the active site of PI4KIIIbeta, preventing substrate access and subsequent phosphorylation reactions.
The binding interactions involve:
These interactions are essential for understanding how modifications to PI4KIIIbeta-IN-9 can enhance its inhibitory properties .
The mechanism of action for PI4KIIIbeta-IN-9 involves:
Studies indicate that effective inhibition leads to decreased levels of phosphatidylinositol 4-phosphate in cells, impacting downstream signaling pathways .
Relevant data from stability tests indicate that modifications to certain functional groups can enhance both solubility and stability without compromising inhibitory efficacy .
PI4KIIIbeta-IN-9 has potential applications in:
Its ability to modulate enzyme activity makes it a valuable candidate for further investigation into therapeutic interventions for various diseases linked to lipid metabolism dysregulation .
Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) is a member of the phosphatidylinositol kinase family that catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). This lipid kinase features a conserved kinase domain and distinct regulatory regions that facilitate its recruitment to cellular membranes. PI4KIIIβ adopts a unique structural architecture that allows it to interact with various regulatory proteins, including Rab11 and Gβγ subunits, which modulate its subcellular localization and enzymatic activity. The kinase operates as part of larger protein complexes that determine its substrate specificity and functional outcomes in membrane trafficking pathways [3] [8].
The inhibitor PI4KIIIbeta-IN-9 (chemical name: methyl 4-(2-(5-(cyclohexanecarboxamido)-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4-yl)phenoxy)-3-((4-hydroxyphenyl)sulfonamido)benzoate) exploits this structural complexity through its crescent-shaped molecular conformation that complements the active site of PI4KIIIβ. With a molecular weight of 487.59 g/mol and chemical formula C₂₃H₂₅N₃O₅S₂, it forms extensive contacts within the catalytic cleft, achieving potent and selective inhibition [1] [6]. This high-resolution structural insight has facilitated the rational design of targeted inhibitors that exploit unique features of the PI4KIIIβ ATP-binding pocket.
Target Kinase | IC₅₀ Value | Selectivity Fold vs. PI4KIIIβ |
---|---|---|
PI4KIIIβ | 7 nM | 1x |
PI3Kδ | 152 nM | ~22x |
PI3Kγ | 1046 nM | ~149x |
PI4KIIIα | 2600 nM | ~371x |
PI3Kα | 2000 nM | ~286x |
PI3KC2γ | 1000 nM | ~143x |
PI4KIIIβ serves as a master regulator of phosphoinositide homeostasis at Golgi networks, plasma membranes, and endosomal compartments. The kinase generates PI4P, which functions both as a critical second messenger and as a spatial organizer of membrane identity. Through PI4P production, PI4KIIIβ recruits effector proteins containing PI4P-binding domains (such as PH, PX, and FAPP domains), thereby orchestrating vesicle budding, secretory pathway trafficking, and receptor recycling. This lipid kinase activity is indispensable for maintaining the structural integrity of trans-Golgi networks and facilitating anterograde transport of cargos to the plasma membrane [3].
Genetic and pharmacological disruption studies demonstrate that PI4KIIIβ loss-of-function impairs endosomal recycling pathways and disrupts the subcellular distribution of key signaling receptors. The generation of PI4P-enriched microdomains enables the spatial segregation of signaling events, particularly those involving G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases. These microdomains serve as platforms for the assembly of downstream signaling complexes that regulate cell proliferation, migration, and survival. The centrality of PI4KIIIβ in these processes makes it an attractive target for chemical probes like PI4KIIIbeta-IN-9, which can dissect these pathways with high precision [2] [6].
Viruses and intracellular pathogens frequently hijack PI4KIIIβ-generated PI4P pools to establish specialized replication organelles. Hepatitis C virus (HCV) exhibits particularly sophisticated exploitation of this host kinase, wherein the viral NS5A protein directly recruits and activates PI4KIIIβ. This results in massive accumulation of PI4P at replication membranes, creating a lipid microenvironment essential for viral RNA synthesis and virion assembly. Research using PI4KIIIbeta-IN-9 has demonstrated concentration-dependent suppression of HCV genotype 2a (strain J6/JFH1) replication in human hepatoma (Huh-7.5) cells, with a half-maximal inhibitory concentration (IC₅₀) of 630 nM. This antiviral effect occurs well below the compound's cytotoxicity threshold (CC₅₀ = 14,000 nM), confirming a specific antiviral mechanism [1] [6].
Beyond virology, PI4KIIIβ dysregulation features prominently in cancer pathogenesis and metabolic disorders. Oncogenic mutations can amplify PI4KIIIβ signaling, driving uncontrolled membrane trafficking that supports growth factor secretion and nutrient transporter recycling in tumor microenvironments. The kinase's involvement in insulin-responsive GLUT4 vesicle trafficking further implicates it in type 2 diabetes mechanisms. Selective inhibitors such as PI4KIIIbeta-IN-9 provide critical tools to validate these disease associations and illuminate potential therapeutic applications [3] [8].
Cellular Activity | Concentration | Effect | Reference Assay |
---|---|---|---|
Cytotoxicity (CC₅₀) | 14,000 nM | Non-toxic | Presto Blue Viability Assay |
Antiviral (HCV IC₅₀) | 630 nM | Replication Suppression | Gaussia Luciferase Reporter Assay |
The development of isoform-selective PI4K inhibitors addresses a critical gap in phosphoinositide kinase research. Unlike earlier pan-PI3K/PI4K inhibitors, PI4KIIIbeta-IN-9 achieves remarkable selectivity (>140-fold against PI3Kγ and >20-fold against PI3Kδ), enabling precise dissection of PI4KIIIβ-specific functions without confounding off-target effects [3]. This pharmacological selectivity profile positions it as a superior chemical probe compared to first-generation inhibitors like PIK-93 (IC₅₀ = 19 nM against PI4KIIIβ but significant PI3Kα inhibition at 39 nM) [8].
In drug discovery pipelines, PI4KIIIbeta-IN-9 serves both as a lead compound and a structural template for medicinal chemistry optimization. Its well-defined structure-activity relationship (SAR) guides the development of analogs with improved pharmacokinetic properties and tissue distribution. The compound's antiviral efficacy against HCV validates PI4KIIIβ as a host-targeted antiviral strategy, which could circumvent limitations of direct-acting antivirals, including viral resistance. Furthermore, emerging research explores its utility in oncology contexts where PI4KIIIβ sustains oncogenic signaling through growth factor receptor trafficking and tumor microenvironment communication [1] [3] [8].
Inhibitor | PI4KIIIβ IC₅₀ | Major Off-Targets | Therapeutic Application |
---|---|---|---|
PI4KIIIbeta-IN-9 | 7 nM | PI3Kδ (152 nM) | Antiviral, Oncology Research |
PIK-93 | 19 nM | PI3Kα (39 nM) | Cell Biology Studies |
UCB9608 | 11 nM | Minimal off-target activity | Immunosuppression Research |
KDU691 | 180 nM (Plasmodium) | Plasmodium-specific | Antimalarial Development |
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